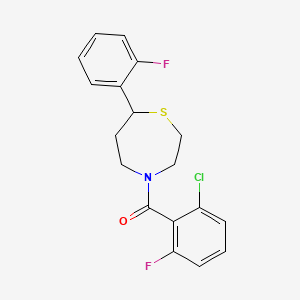

1-(Phenylcarbamoyl)cyclopropanecarboxylic acid

Overview

Description

“1-(Phenylcarbamoyl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C11H11NO3 . It has been used in the preparation of bis [(1-phenyl-1-cyclopropyl)carbonyl] peroxide via reaction with hydrogen peroxide in the presence of N,N′ -dicyclohexylcarbodiimide .

Molecular Structure Analysis

The molecular structure of “1-(Phenylcarbamoyl)cyclopropanecarboxylic acid” is characterized by a cyclopropane ring attached to a phenylcarbamoyl group and a carboxylic acid group . The exact mass of the molecule is 205.07389321 g/mol .Physical And Chemical Properties Analysis

“1-(Phenylcarbamoyl)cyclopropanecarboxylic acid” is a solid at room temperature . It has a molecular weight of 205.21 g/mol . The compound has a topological polar surface area of 66.4 Ų and a complexity of 278 .Scientific Research Applications

Ethylene Biosynthesis in Plants

Research has identified derivatives of cyclopropanecarboxylic acid as critical in the study of ethylene biosynthesis, a key plant hormone responsible for regulating a wide range of vegetative and developmental processes. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor, undergoes significant study for its role in plant growth and development. The enzymatic conversion of ACC to ethylene and its regulation has profound implications for understanding plant physiology and improving agricultural practices. Studies on ACC synthases (ACSs) and ACC oxidases (ACOs), enzymes involved in ethylene biosynthesis, offer insights into ethylene's role in plant stress responses, fruit ripening, and senescence (Vanderstraeten & Van Der Straeten, 2017).

Synthetic Applications

Cyclopropane derivatives have garnered attention in organic chemistry due to their utility in synthesizing complex molecules. The unique reactivity and stereochemical properties of these compounds enable the construction of molecules with specific chirality and functionalization, crucial for developing pharmaceuticals and materials science. For example, the synthesis and evaluation of cyclopropanecarboxylic acid derivatives as potential antidepressants highlight the utility of these structures in medicinal chemistry. The ability to synthesize these compounds with precise stereochemical control allows for the exploration of their biological activity and potential therapeutic applications (Bonnaud et al., 1987).

Plant Growth Promotion by Rhizobacteria

The interaction between plant roots and soil bacteria (rhizobacteria) significantly impacts plant growth and health. ACC deaminase, an enzyme produced by certain rhizobacteria, breaks down ACC, reducing ethylene levels in plants and promoting root growth. This interaction exemplifies the complex chemical communication between plants and their environment, offering strategies for sustainable agriculture and the development of biofertilizers. Understanding the molecular basis of these interactions can lead to improved crop yields and stress resistance (Contesto et al., 2008).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(phenylcarbamoyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-9(11(6-7-11)10(14)15)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXROTVXLGAFGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)NC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenylcarbamoyl)cyclopropanecarboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2847442.png)

![methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2847444.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2847447.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2847448.png)

![1-[2-(1,2,4-Triazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2847453.png)

![6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2847461.png)